N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide - 2034332-10-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Catalog Number: EVT-2494525
CAS Number: 2034332-10-8
Molecular Formula: C16H14F3N5O2
Molecular Weight: 365.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor . It exhibits potent vasodilatory effects in both pulmonary and systemic vascular beds. Studies in rats have shown that SB-772077-B effectively decreases pulmonary arterial pressure, particularly under conditions of elevated pulmonary vascular resistance induced by factors like hypoxia, U46619, and nitric oxide synthase inhibition. Furthermore, chronic treatment with SB-772077-B has demonstrated the ability to attenuate the development of pulmonary hypertension induced by monocrotaline.

Relevance: Although SB-772077-B differs significantly in overall structure from N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, it shares the presence of a 1,2,5-oxadiazole ring, which is a bioisostere of the 1,2,4-oxadiazole found in the target compound. This structural similarity suggests potential for shared pharmacological properties related to the oxadiazole moiety.

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized and characterized as part of a study exploring the biological activity of novel 1,3,4-oxadiazole derivatives. The research focused on the synthesis and characterization of these compounds, but the specific biological activities were not detailed in the provided abstract.

Relevance: This compound shares the 1,3,4-oxadiazole ring and the trifluoromethyl substituent with N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. It also features a substituted pyrazole ring, highlighting the exploration of diverse pyrazole substitutions in the development of potentially bioactive compounds.

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that functions independently of nitric oxide (NO). It exhibits vasodilator activity in both pulmonary and systemic vascular beds. Studies have shown that BAY 60-2770's vasodilatory effects are enhanced by inhibition of NO synthesis and oxidation of sGC, suggesting that it can activate the heme-oxidized form of sGC in vivo.

Relevance: While BAY 60-2770 does not directly share structural elements with N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, it is relevant due to the presence of a trifluoromethyl substituent. This shared feature highlights the use of trifluoromethyl groups in the development of compounds with potential pharmacological activity, particularly in the context of cardiovascular effects.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective cyclin-dependent kinase (CDK) 5 inhibitor that has shown promising activity in downregulating Mcl-1 protein levels in cancer cell lines. Combining Analog 24 with a Bcl-2 inhibitor like navitoclax results in synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cells.

N-methyl-N-(4-{5-[2-methyl-2′-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (45)

Compound Description: Compound 45 is a selective sphingosine-1-phosphate (S1P) receptor 1 agonist that has shown promise in treating multiple sclerosis (MS) . It distributes primarily to lymph nodes and the brain and induces a long-lasting reduction in lymphocyte count after oral administration .

Relevance: This compound is structurally related to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide through several key structural features. Both compounds contain a 1,2,4-oxadiazole ring, a trifluoromethyl substituent, and a benzamide moiety. Compound 45 also contains a biphenyl group, further demonstrating the importance of aromatic rings in these compounds' design .

N-methyl-N-(3-{5-[2′‐methyl‐2‐(trifluoromethyl)biphenyl‐4‐yl]‐1,2,4‐oxadiazol‐3‐yl}benzyl)glycine (49)

Compound Description: Compound 49 is a dual S1P receptor 1 and 5 agonist, also showing promise in the treatment of MS . Like compound 45, it primarily distributes to lymph nodes and the brain and leads to a sustained decrease in lymphocyte count after oral administration .

Relevance: This compound is a close structural analog of compound 45 and shares the same key structural features with N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, including the 1,2,4-oxadiazole ring, trifluoromethyl substituent, and benzamide moiety . The main difference between compounds 45 and 49 lies in the position of the methyl substituent on the biphenyl group.

Relevance: Although GSK598,809 has a distinct core structure compared to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, it also incorporates a trifluoromethyl substituent. The presence of this shared feature underlines the significance of trifluoromethyl groups in the development of compounds with potential pharmacological activity, particularly within the realm of central nervous system effects .

Properties

CAS Number

2034332-10-8

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.316

InChI

InChI=1S/C16H14F3N5O2/c1-2-24-9-10(7-21-24)14-22-13(26-23-14)8-20-15(25)11-5-3-4-6-12(11)16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25)

InChI Key

UJHHISNBUSZUGQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.